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molecular formula C6H4BrF2N B053279 4-Bromo-2,5-difluoroaniline CAS No. 112279-60-4

4-Bromo-2,5-difluoroaniline

Cat. No. B053279
M. Wt: 208 g/mol
InChI Key: XOYHFIQPPOJMFK-UHFFFAOYSA-N
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Patent
US06235740B1

Procedure details

To a solution of 2,5-difluoro-4-bromo-nitrobenzene (10 g, 42 mmol) in MeOH (200 mL) and conc. HCl (11 mL) was added tin(II)chloride dihydrate (38 g, 168 mmol) at room temperature. When complete the MeOH was distilled off under vacuum then water and celite were added. The mixture was neutralized with NaOH (50%) and filtered to remove the tin residue. The mixture was extracted with CH2Cl2 and the title compound 468A crystallized from CH2Cl2/hexane.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-])=O.O.O.[Sn](Cl)Cl>CO.Cl>[Br:8][C:6]1[C:5]([F:9])=[CH:4][C:3]([NH2:10])=[C:2]([F:1])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Br)F)[N+](=O)[O-]
Name
Quantity
38 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
11 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
When complete the MeOH was distilled off under vacuum
ADDITION
Type
ADDITION
Details
water and celite were added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the tin residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the title compound 468A crystallized from CH2Cl2/hexane

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1F)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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